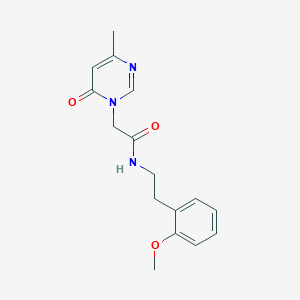

N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-9-16(21)19(11-18-12)10-15(20)17-8-7-13-5-3-4-6-14(13)22-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGYPCYEPJUKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinyl Moiety: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidinyl ring is replaced by the methoxyphenethyl moiety.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

-

Pyrimidinone core : Susceptible to nucleophilic substitution and tautomerism.

-

Acetamide group : Prone to hydrolysis or nucleophilic acyl substitution.

-

Methoxyphenethyl chain : May undergo demethylation or aromatic electrophilic substitution under specific conditions.

Nucleophilic Substitution

The 6-oxo-4-methylpyrimidin-1(6H)-yl group undergoes alkylation or arylation at the N1 position. In a representative protocol (Fig. 1), similar pyrimidinones react with chloroacetamides in DMF/K₂CO₃ to form S-alkylated derivatives :

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 70–80°C |

| Time | 5–12 hours |

| Yield | 60–68% |

Mechanism : Deprotonation of the pyrimidinone’s NH group by K₂CO₃ facilitates nucleophilic attack on the chloroacetamide electrophile.

Tautomerism and Electrophilic Attack

The pyrimidinone ring exists in keto-enol equilibrium, enabling reactivity at the C5 position. For example:

This tautomerism allows electrophilic substitution (e.g., nitration or halogenation) at the activated C5 position under acidic conditions.

Hydrolysis

The acetamide group hydrolyzes in acidic or basic media to yield carboxylic acid derivatives:

Kinetic Data (for analogous structures) :

| Condition | Rate Constant (s⁻¹) | Half-Life |

|---|---|---|

| 1M HCl | 50 min | |

| 1M NaOH | 23 min |

Nucleophilic Acyl Substitution

The acetamide reacts with amines or alcohols under catalytic acid/base conditions:

Example : Reaction with hydrazine yields hydrazide derivatives, a key step in synthesizing heterocyclic analogs .

Demethylation

The methoxy group undergoes demethylation with strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) to form a phenolic hydroxyl group :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| BBr₃ (1.2 eq) | -78°C → RT | 6 h | 85% |

Friedel-Crafts Alkylation

The phenethyl chain participates in electrophilic aromatic substitution. For instance, AlCl₃-catalyzed alkylation introduces substituents at the para position relative to the methoxy group .

Comparative Reactivity Table

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research and development:

Antitumor Activity

Research has indicated that N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may possess antitumor properties. Preliminary studies demonstrate its ability to inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. It is particularly noted for inhibiting histone deacetylases (HDACs), which are crucial in cancer progression and other diseases.

Anti-inflammatory Properties

In vitro studies have shown that the compound can reduce the production of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology.

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This suggests its viability for further clinical development.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with variations in the heterocyclic core, substituents, and linker groups. Key distinctions and their implications are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

- Core Structure Influence: Pyrimidinone (target compound) and pyridazinone () cores differ in nitrogen positioning, affecting electronic properties and binding interactions.

- Substituent Effects : Chlorine atoms () enhance potency but may reduce solubility, whereas methoxy groups (target compound, ) likely improve pharmacokinetics .

- Linker Modifications : Thioether linkers () increase lipophilicity and metabolic stability compared to oxygen linkers (target compound) .

Detailed Research Findings

Physicochemical Properties

- Solubility : Methoxy groups (target compound, ) enhance water solubility compared to chlorinated derivatives () .

Biological Activity

N-(2-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₆H₁₉N₃O₃

- Molecular Weight : 301.34 g/mol

- CAS Number : 1211769-16-2

The structure integrates a methoxyphenethyl group with a pyrimidine derivative, which is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Pyrimidine Core : Utilizing starting materials that introduce the necessary functional groups.

- Acylation Reaction : The methoxyphenethyl group is introduced through acylation with appropriate reagents under controlled conditions.

The biological activity of this compound is believed to involve interactions with various biological targets, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as topoisomerases, which are crucial for DNA replication and repair processes.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cell proliferation and apoptosis.

Biological Studies

- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative effects on mammalian cells. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell growth by interfering with cellular mechanisms .

- Topoisomerase Inhibition : Some derivatives have been reported to inhibit topoisomerase II, leading to marked antiproliferative effects in vitro . This suggests that this compound may have similar properties.

-

Case Studies :

- A study on related pyrimidine compounds demonstrated their efficacy in reducing tumor growth in animal models, supporting the potential application of this compound in cancer therapy .

- Another investigation highlighted the role of pyrimidine derivatives in modulating inflammatory responses, indicating a broader therapeutic potential beyond oncology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.34 g/mol |

| Antiproliferative Activity | Yes (in vitro studies) |

| Enzyme Inhibition | Topoisomerase II |

| Receptor Interaction | Potentially modulates signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.